Cas no 936694-43-8 ((-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate)

(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate structure
936694-43-8 structure
Product Name:(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate
CAS 번호:936694-43-8
MF:C20H24N2O2
메가와트:324.416765213013
CID:2078764
PubChem ID:1065
Update Time:2025-05-19

(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate 화학적 및 물리적 성질

이름 및 식별자

    • (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate
    • (-)-quinine
    • (8-alpha,9R)-6'-methoxycinchonan-9-ol
    • (8S,9R)-chinin
    • (R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
    • (R)-(6-methoxyquinolin-4-yl)-((2S,4S,8R)-8-vinylquinuclidin-2-yl)methanol
    • 2B,H2SO4-Quinine
    • 6'-methoxycinchonan-9-ol
    • 6'-Methoxy-cinchonan-9-ol
    • B,2HCl-Quinine
    • B,HBr-Quinine
    • B,HCl-Quinine
    • chinine
    • Epichinidin
    • NSC5362
    • QN
    • QNH
    • Quinidine
    • quinine
    • quinine powder
    • Quinine,BAN
    • Quinine-sulfate
    • NSC-131458
    • (S)-[-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
    • Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-
    • Chinidin; Pitayine; (+)-Quinidine; Quinidex; Chinidin
    • 9-epi-Quinine
    • (6-methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
    • SCHEMBL25528
    • LOUPRKONTZGTKE-UHFFFAOYSA-N
    • GNF-PF-5473
    • 2-Quinuclidinemethanol, .alpha.-(6-methoxy-4-quinolyl)-5-vinyl-
    • HMS3373C19
    • (R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol
    • EN300-717637
    • 936694-43-8
    • {5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanol
    • 572-60-1
    • NCGC00015871-03
    • (8alpha,9S)-6'-Methoxycinchonan-9-ol
    • (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol
    • Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-
    • (+)-Chinidin
    • SY014630
    • (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
    • PB48768
    • [5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
    • AKOS015909346
    • L001278
    • SY017339
    • NS00078016
    • NCI60_004320
    • CHEBI:94416
    • NSC131458
    • HMS3369K22
    • (1R)((2S,4S,5R)-5-vinylquinuclidin-2-yl)(6-methoxy(4-quinolyl))methan-1-ol
    • FT-0674273
    • WLN: T66 BNJ HO1 EYQ-DT66 A B CNTJ A1U1
    • DTXSID40903283
    • BCP18339
    • FT-0650641
    • FT-0674276
    • CHEMBL15088
    • .alpha.-(6-Methoxy-4-quinoyl)-5-vinyl-2-quinclidinemethanol
    • (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
    • MDL: MFCD07808735
    • 인치: 1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3
    • InChIKey: LOUPRKONTZGTKE-UHFFFAOYSA-N
    • 미소: OC(C1C=CN=C2C=CC(=CC=12)OC)C1CC2CCN1CC2C=C

계산된 속성

  • 정밀분자량: 324.183778013g/mol
  • 동위원소 질량: 324.183778013g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 457
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 4
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.9
  • 토폴로지 분자 극성 표면적: 45.6Ų

(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-717637-1.0g
{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanol
936694-43-8
1g
$0.0 2023-06-06
추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약